CREBBP Bromodomain Binding Affinity: A Moderate Micromolar Probe for Epigenetic Target Engagement Studies
2-(4-Bromophenyl)pent-4-enenitrile exhibits a dissociation constant (Kd) of 1.53 μM (1530 nM) for the human CREBBP bromodomain, as determined by SPR assay [1]. This affinity is approximately 3.8-fold weaker than the benchmark CREBBP/p300 inhibitor C646, which has a reported Ki of 0.40 μM (400 nM) in cell-free assays . The compound thus serves as a moderately potent, chemically distinct probe for studying CREBBP engagement, filling a niche between high-potency tool compounds and weaker fragment hits.
| Evidence Dimension | Binding Affinity (Kd/Ki) to CREBBP Bromodomain |
|---|---|
| Target Compound Data | Kd = 1530 nM |
| Comparator Or Baseline | C646 (Benchmark CREBBP/p300 Inhibitor): Ki = 400 nM |
| Quantified Difference | 3.8-fold weaker affinity (1530 nM vs 400 nM) |
| Conditions | Target: SPR assay on human His10-tagged CREBBP expressed in E. coli; Comparator: Cell-free Ki determination for p300/CBP |
Why This Matters
This quantifies the compound's utility as a moderate-affinity probe, enabling researchers to select it for experiments where high-potency inhibition is undesirable or where a distinct chemotype is required to explore SAR beyond existing tool compounds.
- [1] BindingDB. BDBM50207718 (CHEMBL3959972): Kd = 1.53E+3 nM for human CREBBP by SPR. View Source
